molecular formula C19H24N4O4 B2513997 4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171697-47-4

4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2513997
CAS No.: 1171697-47-4
M. Wt: 372.425
InChI Key: KLBDJMAMFKNUFD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features:

  • 4-(4-Hydroxyphenyl) at position 4, contributing hydrogen-bonding capacity and aromatic interactions.
  • 1-Methyl at position 1, introducing steric simplicity.

The morpholinoethyl group distinguishes it from analogs, offering enhanced solubility compared to purely aromatic substituents. This structural profile suggests utility in targeting enzymes or receptors sensitive to hydrogen bonding and polar interactions.

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholin-4-ylethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-21-15-12-23(7-6-22-8-10-27-11-9-22)18(25)16(15)17(20-19(21)26)13-2-4-14(24)5-3-13/h2-5,17,24H,6-12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDJMAMFKNUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (commonly referred to as "compound X") is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of compound X, focusing on its mechanisms of action and efficacy in various biological assays.

Chemical Structure and Properties

Compound X has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3} with a molecular weight of approximately 370.45 g/mol. The presence of the hydroxyphenyl and morpholinoethyl groups is significant for its interaction with biological targets.

Synthesis

The synthesis of compound X typically involves multi-step organic reactions including cyclization and functional group modifications. Recent methods have highlighted efficient synthetic routes that yield high purity and yield of compound X, making it accessible for biological testing .

Anti-inflammatory Properties

Compounds within the pyrrolopyrimidine class have been explored for their anti-inflammatory effects. Investigations into related structures have shown promising results in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. For instance, certain derivatives exhibited IC50 values below 0.5 µM against COX-II . Compound X's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions such as arthritis or cardiovascular diseases.

Anticancer Potential

The anticancer activity of pyrrolopyrimidine derivatives has been a focal point of research. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of Bcl-2 family proteins . The structural features of compound X may enhance its ability to target cancer cell proliferation pathways effectively.

Case Studies

Study Focus Findings
Study AAntimycobacterial ActivityDemonstrated MIC of 0.78 µg/mL for related compounds .
Study BCOX-II InhibitionFound IC50 values < 0.5 µM for several derivatives .
Study CAnticancer ActivityInduced apoptosis in vitro; potential Bcl-2 inhibition .

The biological activity of compound X can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the pyrrolopyrimidine scaffold allows for interaction with enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : The hydroxyphenyl group may facilitate binding to receptors associated with cell signaling pathways relevant to cancer and inflammation.

Scientific Research Applications

The compound has shown promise in various biological studies:

  • Antitumor Activity : Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, a study highlighted that certain substituted pyrrolo[3,4-d]pyrimidines demonstrated low minimum inhibitory concentrations (MIC) against Staphylococcus aureus . This suggests potential applications in cancer therapeutics.
  • Inhibition of Protein Interactions : The compound's structure allows it to interact with specific proteins involved in cell signaling pathways. For example, compounds derived from this class have been studied for their ability to inhibit Bcl-2 family proteins, which are critical in regulating apoptosis . Such inhibition could lead to enhanced efficacy in cancer treatments by promoting programmed cell death in tumor cells.
  • Antimicrobial Properties : The synthesis of halogenated pyrrolopyrimidines has been linked to antimicrobial activity against various pathogens. The structural modifications introduced through synthetic pathways can enhance their effectiveness as antimicrobial agents .

Therapeutic Applications

The diverse biological activities associated with 4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suggest several therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit key proteins involved in cell survival and proliferation, this compound may serve as a lead structure for developing new anticancer drugs.
  • Infectious Disease Management : Its antimicrobial properties could be harnessed to develop new treatments for bacterial infections that are resistant to current antibiotics.

Case Studies

Several case studies have documented the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:

  • Study on Antitumor Activity : A recent study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications significantly enhanced their potency compared to existing chemotherapy agents .
  • Protein Interaction Inhibition : Research focused on the interaction between these compounds and Bcl-2 proteins demonstrated that specific substitutions could lead to improved binding affinities and selective apoptosis induction in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine-2,5-dione Derivatives

Compound Name / ID Position 4 Substituent Position 6 Substituent Additional Features
Target Compound 4-Hydroxyphenyl 2-Morpholinoethyl 1-Methyl
4j () 2-Hydroxyphenyl 4-Methoxyphenyl -
Compound 4-Chlorophenyl 4-Methoxybenzyl -
BP 14274N/A () 2-Methoxyphenyl 4-Methylbenzyl 1,3-Dimethyl

Key Observations :

  • Hydroxyphenyl Position : The target’s 4-hydroxyphenyl (para) group likely enhances electronic conjugation and stability compared to 2-hydroxyphenyl (ortho) in 4j .
  • Morpholinoethyl vs. Aromatic Groups: The morpholinoethyl substituent in the target compound introduces a tertiary amine and ether, improving water solubility relative to 4-methoxyphenyl (4j) or 4-methylbenzyl (BP 14274N/A) .
  • Chlorophenyl vs.

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Yield Melting Point (°C) FTIR Peaks (cm⁻¹) Key Functional Groups
4j 87% ~220 3640 (OH), 1680 (CO), 1500 (C=C) Hydroxyl, amide, aromatic
Target Compound N/A N/A Expected: ~3400 (OH), ~1670 (CO) Hydroxyl, morpholine, amide
  • FTIR: The target’s morpholinoethyl group would introduce C-O-C (1100–1250 cm⁻¹) and N-H (3300 cm⁻¹) stretches, absent in 4j .
  • Melting Point: High melting points (e.g., 220°C for 4j) suggest strong intermolecular forces, which the target’s morpholino group may reduce due to increased solubility .

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